![molecular formula C17H24N2O3S B4539327 2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B4539327.png)
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline
Overview
Description
2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). HDACi is a class of compounds that have been extensively studied for their potential as anti-cancer agents due to their ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 is one of the most promising HDACi that has been studied in preclinical and clinical trials for the treatment of various types of cancer.
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as AKOS005428424, have been studied for their potential antiviral properties. Researchers have synthesized various indole derivatives and tested them against a range of viruses. For instance, certain indole compounds have shown inhibitory activity against influenza A and other RNA and DNA viruses . The structural features of AKOS005428424 may allow it to bind with high affinity to viral proteins, potentially inhibiting viral replication.
Anti-inflammatory Properties
The compound’s ability to selectively bind to the COX-2 receptor suggests its potential as an anti-inflammatory agent. In vitro evaluations have indicated that indole derivatives can exhibit significant anti-inflammatory activity, which could be beneficial in the treatment of chronic inflammatory diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. The presence of the indole nucleus in AKOS005428424 could make it a valuable scaffold for developing new cancer therapeutics. Its molecular structure may allow it to interact with cancer cell receptors or enzymes, leading to the inhibition of tumor growth or induction of apoptosis in cancer cells .
Antimicrobial Effects
The indole core of AKOS005428424 is also associated with antimicrobial activity. This includes the potential to combat bacterial, fungal, and parasitic infections. The compound’s mechanism may involve disrupting microbial cell membranes or interfering with essential biological pathways within the pathogens .
Neuroprotective Potential
Indole derivatives have been explored for their neuroprotective effects. AKOS005428424 might contribute to the protection of neuronal cells against neurodegenerative diseases or brain injuries. This could be due to its potential to modulate neurotransmitter systems or protect against oxidative stress .
Enzyme Inhibition
AKOS005428424 could serve as an enzyme inhibitor, targeting specific enzymes involved in disease processes. For example, indole derivatives have been shown to inhibit cholinesterases, which could be useful in the treatment of conditions like Alzheimer’s disease .
properties
IUPAC Name |
(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-(4-methylpiperidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-12-6-8-18(9-7-12)17(20)14-4-5-16-15(11-14)10-13(2)19(16)23(3,21)22/h4-5,11-13H,6-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBHECDISKXYNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C(C3)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](4-methylpiperidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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